Triisobutylmethylphosphonium tosylate
Overview
Description
Triisobutylmethylphosphonium tosylate is a chemical compound belonging to the class of quaternary phosphonium salts. It consists of a central phosphonium cation (triisobutylmethylphosphonium) and a tosylate anion . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
- In bioelectronic devices, Cyphos IL 106 may act as a gating medium, affecting the electrical properties of organic electrochemical transistors (OECTs) .
- In OECTs, it likely modulates the conductivity of the transistor channel by altering the charge distribution within the organic material, leading to current modulation upon application of gate voltages .
- Absorption: Cyphos IL 106 is miscible with aqueous media, making it suitable for bioelectronic applications .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisobutylmethylphosphonium tosylate can be synthesized through the reaction of triisobutylphosphine with methyl iodide, followed by the substitution of the iodide ion with a tosylate ion. The reaction conditions typically involve the use of an organic solvent and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Triisobutylmethylphosphonium tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: It acts as a phase-transfer catalyst, facilitating nucleophilic substitution reactions where it helps transfer reactants between different phases.
Alkylation: The compound can participate in alkylation reactions, where it transfers alkyl groups to other molecules.
Condensation: It is also involved in condensation reactions, aiding in the formation of larger molecules from smaller ones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, nucleophiles, and various solvents. The reaction conditions often involve moderate temperatures and the presence of a base to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product is typically a substituted organic compound .
Scientific Research Applications
Triisobutylmethylphosphonium tosylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Triisobutylphosphonium chloride
- Triisobutylphosphonium bromide
- Triisobutylphosphonium iodide
Uniqueness
Triisobutylmethylphosphonium tosylate is unique due to its specific combination of a triisobutylmethylphosphonium cation and a tosylate anion. This combination imparts distinct properties, such as enhanced solubility and reactivity, making it particularly useful in phase-transfer catalysis and other specialized applications .
Properties
IUPAC Name |
4-methylbenzenesulfonate;methyl-tris(2-methylpropyl)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C7H8O3S/c1-11(2)8-14(7,9-12(3)4)10-13(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-13H,8-10H2,1-7H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXTZFCNWIVLKZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C[P+](C)(CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047899 | |
Record name | Triisobutylmethylphosphonium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344774-05-6 | |
Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344774-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344774056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triisobutylmethylphosphonium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisobutylmethylphosphonium tosylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triisobutylmethylphosphonium tosylate impact the structure of PEDOT, and what are the implications of this interaction?
A1: this compound, often found in ionic liquid mixtures, demonstrates an intriguing interaction with poly(3,4-ethylenedioxythiophene) (PEDOT). Research indicates that this ionic liquid can disrupt the typically ordered structure of PEDOT by increasing its interlayer distance (d100) []. This expansion, observed in both PEDOT and PEDOT:PEG composites, reaches up to ~100% and ~50% respectively in the presence of this compound mixtures []. Interestingly, this structural change doesn't hinder electrical conductivity. Instead, it enhances capacitance significantly (by 350% compared to theoretical values) due to the creation of additional double-layer capacitance []. This finding highlights the potential of this compound in modifying PEDOT for improved energy storage applications.
Q2: How does the presence of water affect the viscosity of ionic liquids containing this compound?
A2: [] Research shows that even a small amount of water can drastically reduce the viscosity of this compound-based ionic liquids. [] For example, at 25°C, adding just 1 wt.% of water can decrease the viscosity of these ionic liquids by almost a full order of magnitude. [] This discovery has important implications for various applications of these ionic liquids, especially where lower viscosity is desirable for improved processability and performance.
Q3: What is the role of this compound in electrodeposition processes, and what types of materials can be deposited using this method?
A4: this compound plays a crucial role in facilitating the electrodeposition of nanoparticles within conducting polymers. [] When combined with heat, it aids in incorporating materials like cadmium sulfide (CdS) into a structured polymer framework. [] This method allows for the deposition of various metallic and semiconducting nanoparticles, including platinum, nickel, copper, and CdS, within conductive films like PEDOT. [] This demonstrates the versatility of this compound in creating nanocomposite materials with potentially enhanced properties.
Q4: What is the thermal stability of alkylphosphonium modified montmorillonites compared to alkyl ammonium modified montmorillonites?
A5: Alkylphosphonium modified montmorillonites exhibit higher thermal stability compared to alkyl ammonium modified montmorillonites. [] This enhanced thermal stability, observed at temperatures above 200°C through thermal gravimetric analysis (TGA), makes them promising materials for applications requiring resistance to high temperatures, such as in the synthesis of polymer/clay nanocomposites. []
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